molecular formula C7H4BrClO B108613 3-Bromobenzoyl chloride CAS No. 1711-09-7

3-Bromobenzoyl chloride

Cat. No. B108613
CAS RN: 1711-09-7
M. Wt: 219.46 g/mol
InChI Key: PBOOZQFGWNZNQE-UHFFFAOYSA-N
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Patent
US06096920

Procedure details

When using bromine chloride as the brominating agent, the bromine chloride can be preformed or formed in situ, and the latter is preferred. In accordance with this preferred procedure, benzoyl chloride, bromine and iron powder are charged to a reactor and the reactor contents are cooled to a temperature in the range of about 0 to about 60° C., preferably about 10° C., and chlorine is slowly fed into the reactor whereby bromine chloride is formed in situ. The bromine chloride reacts with the benzoyl chloride to form m-bromobenzoyl chloride (MBBC). Usually the reaction is performed at a temperature the range of about -10 to about 60° C., preferably at about 10° C. for a period in the range of about 1 to about 24 hours, and typically for about one hour after completion of the chlorine feed. The reaction mixture is then stripped with an inert gas, preferably nitrogen, for 1 to 24 hours at a temperature in the range of about 25 to about 120° C., preferably for two to three hours at about 60 to 90° C., followed by further stripping while cooling to ambient room temperature (ca. 25° C.). During the reaction and subsequent stripping operations, the exit gases are passed through suitable scrubbers to remove purged HCl, and unreacted bromine. The major residual byproducts of the bromination are m-chlorobenzoyl chloride, chlorobromobenzoyl chlorides, and dibromobenzoyl chlorides. The crude MBBC can be purified by distillation at reduced pressure, for example at 160° C. and 60 mm Hg pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
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0 (± 1) mol
Type
catalyst
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1]Cl.[C:3]([Cl:11])(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.BrBr.ClCl>[Fe]>[Br:1][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([Cl:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed in situ
CUSTOM
Type
CUSTOM
Details
is formed in situ

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.